CID 137701588
Overview
Description
CID 137701588, also known by its chemical name, is a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 137701588 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: CID 137701588 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds
Scientific Research Applications
CID 137701588 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. In industry, the compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 137701588 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and may include signal transduction, gene expression regulation, and metabolic alterations.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 137701588 include those with analogous chemical structures or functional groups. Examples include CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid), which share structural similarities and may exhibit comparable biological activities.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable tool for scientific research and potential therapeutic applications.
Properties
InChI |
InChI=1S/C10H8N4O.Na/c1-14-8-5-3-2-4-7(8)12-9(14)10(6-11)13-15-10;/h2-5,13H,1H3; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEISTHATWLQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3(NO3)C#N.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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